molecular formula C28H19N5O7 B11688030 N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11688030
M. Wt: 537.5 g/mol
InChI Key: XNRIKZHQZIPOFG-MUFRIFMGSA-N
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Description

N’-[(E)-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and dichloromethane to form 4-(2,4-dinitrophenoxy)benzaldehyde . This intermediate is then reacted with 9-oxo-9,10-dihydroacridine-10-carbohydrazide under specific conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

N’-[(E)-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of thioredoxin reductase, a key enzyme involved in cellular redox regulation . The compound’s structure allows it to bind to the active site of the enzyme, thereby disrupting its function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a dinitrophenoxy group and an acridinyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H19N5O7

Molecular Weight

537.5 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C28H19N5O7/c34-27(17-31-23-7-3-1-5-21(23)28(35)22-6-2-4-8-24(22)31)30-29-16-18-9-12-20(13-10-18)40-26-14-11-19(32(36)37)15-25(26)33(38)39/h1-16H,17H2,(H,30,34)/b29-16+

InChI Key

XNRIKZHQZIPOFG-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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